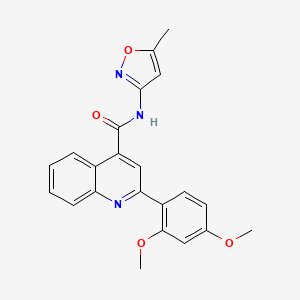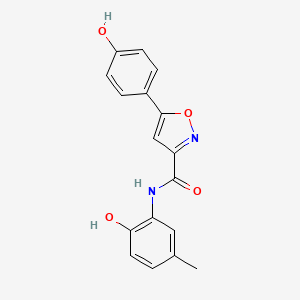
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide, also known as DMQX, is a synthetic compound that belongs to the quinolinecarboxamide family. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is a major excitatory neurotransmitter in the central nervous system. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide acts as an antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. By blocking the action of glutamate, 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide can reduce the excitability of neurons in the brain, which can lead to the prevention of seizures and the reduction of neurodegenerative damage.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects in the brain. 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide can reduce the release of glutamate, which can lead to the prevention of seizures and the reduction of neurodegenerative damage. 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide can also increase the levels of brain-derived neurotrophic factor, which is a protein that promotes the survival and growth of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor subtype. However, 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide also has several limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide. One potential direction is the development of more potent and selective 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide analogs for the treatment of neurological disorders. Another potential direction is the investigation of the long-term effects of 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide on the brain, including its potential for neuroprotection and neuroregeneration. Finally, the investigation of the potential side effects of 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide on other neurotransmitter systems in the brain is also an important future direction.
Synthesemethoden
The synthesis of 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide involves the reaction of 2,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the corresponding amide. The amide is then reacted with 4-chloroquinoline to form 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been shown to block the action of glutamate in the brain, which can lead to the prevention of seizures and the reduction of neurodegenerative damage.
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-13-10-21(25-29-13)24-22(26)17-12-19(23-18-7-5-4-6-15(17)18)16-9-8-14(27-2)11-20(16)28-3/h4-12H,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBDPSZFJCGOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5971557.png)
![N-benzyl-N-methyl-3-{[(3-phenylpropyl)amino]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971568.png)

![3-(4-chlorophenyl)-2-methyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971583.png)
![1-(diethylamino)-3-(5-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5971591.png)
![N,N-diethyl-1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinamine](/img/structure/B5971596.png)
![1-isopropyl-2-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971601.png)
![3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5971607.png)
![N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)-2-propanamine](/img/structure/B5971614.png)
![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5971621.png)
![1-benzyl-N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5971644.png)
![ethyl 5-chloro-3-[(2-pyrazinylamino)methyl]-1-benzofuran-2-carboxylate hydrobromide](/img/structure/B5971646.png)
![2-{[5-[(benzylthio)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5971649.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5971650.png)